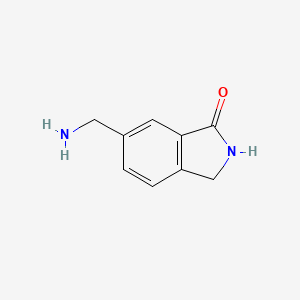

6-(Aminomethyl)isoindolin-1-one

Description

Contextual Importance of the Isoindolinone Scaffold in Contemporary Chemical Research

The isoindolinone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, is a privileged core in medicinal chemistry. ontosight.airesearchgate.net This framework is also referred to as a phthalimidine or a benzo-fused γ-lactam. researchgate.netnih.gov Its significance is underscored by its presence in a wide array of naturally occurring compounds and synthetic molecules with diverse and potent biological activities. researchgate.netnih.gov

The versatility of the isoindolinone scaffold allows for modifications at various positions, enabling the creation of a vast library of derivatives with distinct chemical and biological properties. ontosight.ai This adaptability makes it a valuable tool in drug discovery and development, with applications in neuroscience, oncology, and cardiovascular diseases. ontosight.ai The isoindolinone structure is a fundamental component in the design of small molecule drugs due to its ability to interact with various biological targets like enzymes, G-protein coupled receptors (GPCRs), and ion channels. ontosight.ai

The development of new synthetic methods has further expanded the chemical space accessible to researchers, solidifying the isoindolinone framework's importance in modern medicinal chemistry. nih.gov Its prevalence in both natural products and pharmaceutically important compounds highlights its role as a cornerstone in the search for new therapeutic agents. researchgate.netresearchgate.net

Overview of Research Trajectories for 6-(Aminomethyl)isoindolin-1-one

Research concerning this compound has primarily focused on its synthesis and its application as a crucial building block for more complex molecules. asianpubs.orgresearchgate.netresearchgate.net The compound is recognized as a key intermediate in the development of numerous investigational therapeutic agents. asianpubs.orgresearchgate.netresearchgate.net

A significant area of research has been the development of efficient and scalable synthetic routes to this compound. asianpubs.orgresearchgate.net Traditional syntheses were often lengthy and not suitable for large-scale production. asianpubs.org More recent research has focused on creating concise and atom-efficient methods, such as those involving cyanation without expensive transition metal catalysts and the complete hydrogenation of dicyanide intermediates. asianpubs.orgresearchgate.net These advancements aim to make the compound more accessible for further medicinal chemistry development. asianpubs.org

The molecular structure of this compound, featuring a reactive aminomethyl group, makes it a valuable precursor for creating a variety of derivatives. asianpubs.org This has led to its use in the synthesis of multi-N-substituted isoindolinones, which are being investigated for their potential in treating cancer and other serious diseases. asianpubs.org

Scope and Academic Relevance of the Research Landscape

The research landscape for this compound is academically relevant due to its direct link to the discovery of new medicines. asianpubs.org The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the isoindolinone class of molecules.

The development of novel synthetic pathways for this compound is a topic of interest in the field of organic chemistry, with an emphasis on process simplification and cost reduction. asianpubs.org Furthermore, its role as an intermediate for investigational drugs places it at the intersection of chemistry and pharmacology. The exploration of its derivatives for various therapeutic targets continues to be an active area of research, driven by the proven biological potential of the isoindolinone scaffold. ontosight.aiasianpubs.org

Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVACKJYWYOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)CN)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729290 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251195-14-8 | |

| Record name | 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development

Classical and Established Synthetic Routes to 6-(Aminomethyl)isoindolin-1-one

Traditional syntheses of the this compound scaffold have historically relied on robust and well-understood, albeit often lengthy, chemical transformations. These established routes typically focus on the sequential construction of the isoindolinone core followed by the installation or modification of the aminomethyl substituent.

Reductive amination represents a cornerstone in the synthesis of isoindolinone derivatives. This method often involves the condensation of an ortho-substituted benzaldehyde, such as 2-carboxybenzaldehyde (B143210), with an appropriate amine, followed by an in-situ reduction and subsequent lactamization to form the bicyclic isoindolinone ring. rsc.orgrsc.orgnih.gov For instance, the reaction of 2-carboxybenzaldehyde with various primary amines in the presence of a reducing agent and an aluminum trichloride (B1173362) catalyst can afford N-substituted isoindolinones in good to excellent yields. rsc.org While this method is versatile for creating a range of N-substituted products, synthesizing the specific target this compound would require a starting material already bearing the aminomethyl precursor at the correct position or a subsequent functionalization step.

Another classical approach involves cycloaddition reactions to construct the isoindolinone core. asianpubs.org Intramolecular Diels-Alder reactions, for example, have been employed to create the hexahydro-1H-isoindolin-1-one core, which can then be aromatized or further modified. researchgate.netnih.gov These reactions build the fundamental ring structure, but like reductive amination, often require additional steps to introduce the specific substitution pattern of this compound. asianpubs.org

A direct and effective strategy for installing the aminomethyl group at the C6 position involves a two-step sequence of cyanation followed by reduction. asianpubs.orgresearchgate.net This method typically starts with a pre-formed isoindolinone ring bearing a suitable leaving group, such as a bromine atom, at the 6-position.

The first step is a nucleophilic substitution to introduce a cyano group. A concise synthesis route has been developed that achieves this cyanation without the need for costly transition metal catalysts. asianpubs.orgresearchgate.net The resulting 6-cyanoisoindolin-1-one intermediate is then subjected to a reduction step. Complete hydrogenation of the nitrile function to the primary amine is crucial. This can be accomplished using various reducing agents, with Raney nickel being a common choice, to yield the final product, this compound. asianpubs.orgresearchgate.net This synthetic route is noted for its high atom-efficiency and straightforward operations, making it suitable for larger-scale preparations. asianpubs.org

| Step | Reaction | Reagents | Key Feature |

| 1 | Cyanation | Sodium Cyanide | Metal-free cyanation of a suitable precursor. researchgate.net |

| 2 | Hydrogenation | Raney Nickel, H₂ | Complete reduction of the nitrile to the primary amine. researchgate.net |

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and sustainable methods for constructing complex molecules like this compound. These approaches often utilize catalysis to achieve transformations that are difficult or inefficient using classical methods.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoindolinones. Palladium and rhodium complexes are particularly prominent in this area.

Palladium-catalyzed reactions often involve C-H activation or carbonylative cyclization. For example, N-methoxybenzamides can react with alkenes in the presence of a palladium catalyst to form isoindolinones through ortho-C-H activation and intramolecular amidation. rsc.org Another strategy involves the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde (B122850) with diamines to create tricyclic isoindolinone structures. tandfonline.com More advanced palladium-catalyzed cascade reactions have been developed for synthesizing fused isoindolinone systems from substrates like 2-bromo-N-(2-iodophenyl)benzamides. nih.gov The carbonylation of benzylamines using a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) also provides a gas-free method to access the isoindolinone scaffold. acs.org

| Catalyst System | Substrates | Reaction Type | Product |

| Pd(OAc)₂ / Cu(OAc)₂ | N-methoxybenzamide, Alkene | C-H Activation/Amidation | 3-substituted Isoindolinone rsc.org |

| PdCl₂(PPh₃)₂ | 2-Bromobenzaldehyde, Diamine | Carbonylative Cyclization | Tricyclic Isoindolinone tandfonline.com |

| PdCl₂ / TFBen | Benzylamine | C-H Carbonylation | N-substituted Isoindolinone acs.org |

Rhodium-catalyzed syntheses have also emerged as a powerful tool. nih.govnih.gov Rhodium(III) catalysts can enable the annulation of N-benzoylsulfonamides with olefins or the reaction of benzamides with alkynes through C-H activation to form a wide range of isoindolinones. nih.govnih.govstrath.ac.uk These methods are often highly efficient and tolerate a variety of functional groups. nih.govnih.gov Furthermore, rhodium(III)-catalyzed intramolecular C(sp3)-H amidation of 2-methyl-N-substituted benzamides offers a direct route to N-unprotected isoindolinones. thieme-connect.com The oxidative coupling of benzamides with specific acrylates, such as methyl 2-trifluoromethylacrylate, under rhodium catalysis also yields functionalized isoindolinones. oup.com

To circumvent the cost and potential toxicity associated with transition metals, organocatalytic and metal-free synthetic routes have gained significant attention. rsc.orgbohrium.com Organocatalysis employs small organic molecules to catalyze reactions, often with high enantioselectivity.

Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, have been used for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. nih.gov These reactions proceed through an aldol-cyclization tandem sequence. nih.gov Organocascade reactions initiated by an aldol (B89426) reaction between isoindolinones and 2-formyl benzonitriles can produce complex heterocyclic hybrids with excellent stereoselectivity. rsc.org Furthermore, chiral phosphoric acids have been shown to catalyze the enantioselective intramolecular heterocyclization of in situ generated N-acyliminium ions to form functionalized 3,3-disubstituted isoindolinones. thieme-connect.com

Metal-free protocols also offer sustainable alternatives. dntb.gov.uaresearchgate.netresearchgate.net For instance, the reaction of 2-alkynylbenzoic acids with amines can be controlled to selectively produce three different types of isoindolinones simply by modifying the reaction conditions, avoiding the need for any metal catalyst. dntb.gov.uaresearchgate.net

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for scaffold assembly, as they combine multiple synthetic steps into a single operation, reducing waste and saving time. strath.ac.uknih.govbeilstein-journals.orgrug.nlresearchgate.net

Several transition metal-catalyzed one-pot syntheses have been reported. Rhodium(III) catalysis enables a one-pot reaction between benzamides, ketones, and hydrazines to furnish N-substituted quaternary isoindolinones. acs.org A practical one-pot synthesis of isoindolinones from commercially available aldehydes is also possible through Rh(III) relay catalysis, where the catalyst participates in two independent reactions. acs.org Lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with an electrophile in a one-pot procedure also provides access to a range of 3-substituted isoindolin-1-ones. beilstein-journals.org

Isocyanide-based multicomponent reactions, such as the Ugi four-component reaction, have been cleverly employed. acs.orgresearchgate.net A tandem sequence involving an Ugi reaction, an intramolecular Diels-Alder cycloaddition, and a deselenization-aromatization step allows for the one-pot synthesis of substituted isoindolinones from simple starting materials like 2-furaldehydes, amines, acrylic acids, and isocyanides. acs.org

| Reaction Type | Key Features | Starting Materials (Example) | Catalyst/Conditions |

| Ugi-4CR/Diels-Alder/Aromatization | One-pot, tandem sequence | 2-furaldehyde, amine, isocyanide | BF₃−OEt₂ acs.org |

| Rh(III) Relay Catalysis | One-pot, uses commercial aldehydes | Benzaldehyde, 2-aminopyridine, alkene | Rh(III) complex acs.org |

| Lithiation/Cyclization | One-pot, forms 3-substituted products | N'-benzyl-N,N-dimethylurea, electrophile | t-BuLi beilstein-journals.org |

| Metal-Free Three-Component | Catalyst-free, aqueous media | o-formylbenzoic acid, amine, acetophenone | Water, 70 °C dntb.gov.ua |

These modern approaches highlight the ongoing evolution of synthetic chemistry towards more efficient, sustainable, and versatile methods for constructing important chemical entities like this compound.

Green Chemistry Considerations in Isoindolinone Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been explored for the synthesis of isoindolinones. These methods aim to reduce the environmental impact by utilizing less hazardous materials, improving energy efficiency, and minimizing waste generation. rsc.orgnih.gov

Ultrasonic-assisted Methods

Ultrasonic irradiation has emerged as a powerful tool in green synthesis, offering significant advantages such as accelerated reaction rates, higher yields, and milder reaction conditions. rsc.orgrsc.org The application of ultrasound in the synthesis of isoindolinone derivatives has been shown to be superior to conventional heating or stirring methods. nih.gov The energy supplied by ultrasonic waves through cavitation enhances mass transfer and can lead to improved reaction outcomes. rsc.org

For instance, a library of 3-hydroxyisoindolin-1-ones has been successfully prepared from 3-alkylidenephtalides and primary amines under ultrasonic irradiation. rsc.orgrsc.org This method is notable for its high efficiency, broad substrate scope, and the ability to be performed on a multigram scale. rsc.orgwikimedia.org Compared to conventional heating, the ultrasonic-assisted method significantly reduces reaction times and increases yields. rsc.org One study reported a reduction in reaction time from 5 hours to 30 minutes and an increase in yield from 82% to 93% for a particular isoindolinone derivative. rsc.org

The one-pot synthesis of 3-substituted-isoindolin-1-ones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones has also been achieved using ultrasound, providing the desired products in high yields and short reaction times. nih.gov This approach aligns with green chemistry principles by offering an efficient and scalable process. nih.govnih.gov

Aqueous Media

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Several methodologies have been developed for the synthesis of isoindolinones in aqueous media, avoiding the use of volatile and often toxic organic solvents.

An environmentally benign, one-pot protocol for the synthesis of 3-alkyl/aryl-3-(pyrrole/indole-2/3-yl)-2-phenyl-2,3-dihydro-isoindolinones has been developed using cubic cuprous oxide nanoparticles as a catalyst in water. rsc.org This domino reaction proceeds via a Sonogashira coupling followed by a 5-exo-dig-cyclization and subsequent nucleophilic addition. rsc.org Similarly, a C-H activation protocol of 2-arylbenzoxazinones with phenylglyoxylic acids has been successfully carried out in an aqueous medium using a magnetic palladium catalyst to produce fused isoindolinone compounds. researchgate.net

Furthermore, a highly practical and efficient asymmetric synthesis of chiral homoallylic amines and 3-allyl isoindolinone compounds has been achieved through the indium-mediated allylation of N-tert-butanesulfinyl imines in aqueous media at room temperature. nih.gov

Stereoselective Synthesis of this compound and its Derivatives

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral isoindolinones, including derivatives of this compound, is of paramount importance. mdpi.comuea.ac.uk

Early approaches to obtaining enantiomerically pure isoindolinones often relied on the resolution of racemic mixtures or the use of chiral auxiliaries. chim.it While effective, these methods can be inefficient and time-consuming. chim.it More recent strategies have focused on catalytic asymmetric synthesis, employing chiral metal catalysts, organocatalysts, or phase-transfer catalysts. chim.it

A notable strategy involves the direct alkylation of carbanions derived from isoindolinones bearing a chiral auxiliary on the nitrogen atom. acs.org The use of chiral N-tert-butanesulfinyl imines has proven to be a highly practical and efficient method for the asymmetric synthesis of chiral homoallylic amines and subsequently, 3-allyl isoindolinone compounds. nih.gov

The asymmetric synthesis of 3-substituted isoindolinones has also been achieved with high enantioselectivity through a cascade aza-Henry/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates, utilizing a bifunctional neutral organocatalyst. acs.org Another versatile and highly stereoselective approach to non-racemic 3-substituted isoindolin-1-ones has been described, starting from a readily available chiral template, achieving an enantiomeric excess of 98% for a 3-alkyl N-H isoindolin-1-one (B1195906) target. uea.ac.uk

Furthermore, a stereoselective synthesis of functionalized benzooxazepino[5,4-a]isoindolone derivatives has been developed via a cesium carbonate-catalyzed formal [5 + 2] annulation of 2-(2-hydroxyphenyl)isoindoline-1,3-dione with allenoates, showcasing the potential for creating complex, fused heterocyclic systems with high stereocontrol. acs.org

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including the need for robust, cost-effective, and safe processes. For this compound, a key intermediate for numerous investigational drugs, developing a scalable synthetic route is crucial. asianpubs.orgresearchgate.net

A concise and general synthesis of this compound, applicable on a large scale, has been reported. asianpubs.orgresearchgate.net This route emphasizes high atom-efficiency and simple operations, key considerations for industrial processes. asianpubs.orgresearchgate.net The synthesis involves a cyanation step that avoids costly transition metal catalysts, followed by the complete hydrogenation of the resulting dicyanide. asianpubs.orgresearchgate.net

Process optimization is another critical aspect of scalable synthesis. This involves a comprehensive investigation of reaction parameters to ensure high yield and purity of the final product. For instance, in the synthesis of a potent isoindolinone PI3Kγ inhibitor, a robust and scalable route was developed that featured a one-pot borylation/Suzuki–Miyaura cross-coupling reaction to construct the biaryl core of the molecule. acs.org This optimized process also included an efficient method for removing residual palladium and identified a thermodynamically stable crystalline form of the final compound, allowing for the preparation of over 200 grams of high-purity material without chromatographic purification. acs.org

The use of flow chemistry is also being explored to improve the efficiency and scalability of isoindolinone synthesis. An electrochemical flow microreactor has been designed for the synthesis of isoindolinones via the generation of amidyl radicals and subsequent intramolecular hydroamination. nih.gov This continuous flow process offers advantages such as reduced need for supporting electrolytes and easier purification. nih.gov

The development of palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis also holds promise for scalability. rsc.orgrsc.org This method avoids the need for stoichiometric oxidants, using a Pd/C catalyst and a catalytic amount of base, which simplifies the process and reduces waste. rsc.orgrsc.org

Chemical Reactivity and Derivatization Strategies of the Isoindolinone Core

Reactivity of the Aminomethyl Moiety in 6-(Aminomethyl)isoindolin-1-one

The primary aliphatic amine of the 6-(aminomethyl) group is a versatile functional handle for a wide range of chemical transformations. As a potent nucleophile, it readily reacts with various electrophiles to form stable covalent bonds, making it an ideal site for introducing diverse substituents to modulate the compound's physicochemical properties.

Common derivatization strategies for the aminomethyl moiety include:

Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. For instance, treatment with acetyl chloride would produce N-((1-oxoisoindolin-6-yl)methyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base, affords sulfonamides.

Urea and Carbamate (B1207046) Formation: Treatment with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. For example, reaction with ethyl isocyanate would yield a substituted urea, while reaction with ethyl chloroformate would produce an ethyl carbamate derivative. nih.gov

Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Alkylation: Direct reaction with alkyl halides can lead to secondary and tertiary amines, although this method can sometimes result in over-alkylation.

These reactions allow for the systematic modification of the aminomethyl side chain, which can be crucial for tuning receptor binding, improving pharmacokinetic properties, or attaching probes for biological studies. The coordination of the nitrogen atom to metal reagents, such as zinc, can also play a role in directing reactivity in certain synthetic protocols. beilstein-journals.org

Functionalization of the Isoindolinone Ring System

The core isoindolinone ring system possesses several sites that can be targeted for functionalization, enabling the synthesis of a diverse library of analogs.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoindolinone core can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the electronic effects of the fused lactam ring. The amide nitrogen atom is an activating, ortho-, para-directing group due to resonance donation of its lone pair into the ring. Conversely, the carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Nucleophilic Substitution: Nucleophilic substitution reactions can occur on the isoindolinone system under specific circumstances. tutoring-blog.co.uklibretexts.org Nucleophilic aromatic substitution typically requires the presence of a good leaving group (e.g., a halogen) on the aromatic ring and strong electron-withdrawing groups to activate the ring. In related heterocycles like isoquinoline, nucleophilic attack preferentially occurs at the C-1 position. youtube.com For the isoindolinone core, nucleophilic attack is more likely to be directed at the electrophilic carbonyl carbon.

The lactam carbonyl group is a key functional feature of the isoindolinone core and serves as a site for various chemical transformations. The reactivity of this amide carbonyl is influenced by ring strain and the nature of the substituent on the lactam nitrogen. Although less strained than in beta-lactams, the carbonyl group is still electrophilic and susceptible to attack by nucleophiles. frontiersin.orgnih.gov

Key transformations include:

Reduction: The lactam carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl group converts the isoindolinone to the corresponding isoindoline (B1297411) derivative. mdpi.com Milder or controlled reduction, for example through electrochemical methods, can yield hydroxylactams. organic-chemistry.org

Reaction with Organometallics: Strong nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl group. This can lead to ring-opening or the formation of tertiary alcohol intermediates, which can then undergo further reactions.

Conversion to Thioamides: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thiolactam. This transformation alters the electronic properties and hydrogen-bonding capabilities of the molecule.

Formation of Complex Polycyclic Scaffolds Utilizing the Isoindolinone Unit

The rigid bicyclic structure of the isoindolinone core makes it an excellent building block for the synthesis of more complex, polycyclic molecules, including natural products and their analogs. nih.gov Several synthetic strategies leverage the inherent reactivity of the isoindolinone scaffold to construct fused or bridged ring systems. rsc.orgthieme.de

One notable strategy is the use of an intramolecular Diels-Alder reaction to construct the isoindolinone moiety within a larger, highly functionalized pentacyclic skeleton, as demonstrated in the synthesis of aspergillin PZ. nih.gov Another powerful method involves a Pictet-Spengler-type cyclization. In this approach, in situ-generated nucleophilic isoindoles can be converted to electrophilic isoindoliums, which then undergo cyclization to afford a variety of polycyclic isoindolines in good yields. nih.gov Furthermore, substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been developed to efficiently synthesize different types of polycyclic fused indoline (B122111) scaffolds. nih.gov Skeletal remodeling strategies have also been employed to transform simpler aromatic precursors into complex polycyclic isoindolines. rsc.org

These methodologies highlight the utility of the isoindolinone unit not just as a pharmacophore, but also as a versatile structural template for accessing novel and complex chemical architectures.

Development of Structure-Activity Relationship (SAR) Libraries via Systematic Derivatization

Systematic derivatization of the this compound scaffold is a cornerstone of medicinal chemistry efforts to develop potent and selective therapeutic agents. By methodically altering different parts of the molecule, researchers can establish a structure-activity relationship (SAR), which provides insights into the molecular interactions between the compound and its biological target. researchgate.net

An SAR study typically involves creating a library of analogs by modifying specific positions on the molecule and evaluating their biological activity. For this compound, key points for derivatization include:

The Aminomethyl Group (R¹): As described in section 3.1, this site can be easily functionalized to explore the effect of different substituents on activity. Modifications here can influence polarity, hydrogen bonding capacity, and steric interactions.

The Lactam Nitrogen (R²): The N-H bond of the lactam can be alkylated or acylated to introduce various groups. These substituents can project into different regions of a binding pocket.

The Aromatic Ring (R³): Introducing substituents at positions 4, 5, or 7 of the benzene ring can modulate electronic properties and provide additional interaction points with a target protein.

A hypothetical SAR study for isoindolin-1-one (B1195906) derivatives as inhibitors of a protein kinase, such as PI3Kγ, might yield data like that presented in the table below. mdpi.com Such studies combine chemical synthesis with biological testing and often employ molecular modeling to rationalize the observed SAR and design new, more potent compounds. mdpi.commdpi.com

| Compound | R¹ (at Aminomethyl-N) | R² (at Lactam-N) | R³ (at C-4) | pIC₅₀ (PI3Kγ) |

|---|---|---|---|---|

| 1 | -H | -H | -H | 6.5 |

| 2 | -C(O)CH₃ | -H | -H | 7.1 |

| 3 | -H | -CH₃ | -H | 6.8 |

| 4 | -H | -H | -Cl | 7.5 |

| 5 | -C(O)CH₃ | -H | -Cl | 8.2 |

| 6 | -SO₂CH₃ | -CH₃ | -Cl | 8.9 |

From this hypothetical data, a medicinal chemist could conclude that acylation of the aminomethyl group and introduction of a chlorine atom at the C-4 position both increase inhibitory activity, and these effects are additive. This rational, iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Conformational Analysis of 6-(Aminomethyl)isoindolin-1-one

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and conformational landscape of molecules like this compound. acs.orgnih.govnih.gov These studies can elucidate the distribution of electron density, molecular orbital energies, and the relative stabilities of different spatial arrangements of the atoms.

Electronic Structure Analysis: DFT calculations can be employed to determine key electronic descriptors. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they provide information about the molecule's ionization potential, electron affinity, and chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability. For isoindolinone derivatives, the planar aromatic ring and the carbonyl group are significant contributors to the electronic structure. nih.gov The aminomethyl substituent at the 6-position is expected to influence the electron distribution within the benzene (B151609) ring of the isoindolinone core.

Conformational Analysis: The flexibility of the aminomethyl side chain is a key aspect of the conformational analysis of this compound. Rotation around the single bonds allows the molecule to adopt various conformations, each with a specific potential energy. Computational methods can map this potential energy surface to identify the most stable, low-energy conformations. This is critical for understanding how the molecule might interact with biological targets, as the bioactive conformation may not be the lowest energy state in isolation. For cyclic systems like the isoindolinone core, conformational analysis helps to understand the planarity and potential puckering of the five-membered ring.

Interactive Table: Calculated Electronic Properties of an Isoindolinone Scaffold

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Varies across the molecule | Identifies regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Predictions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might bind to a biological target, typically a protein. researchgate.netresearchgate.net These methods are fundamental in drug discovery for identifying potential therapeutic targets and for lead optimization. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. For isoindolinone derivatives, docking studies have been used to explore their potential as inhibitors of various enzymes. researchgate.net The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the active site of the protein.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govzenodo.orgnih.govnottingham.ac.uk These simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. nih.govzenodo.orgnih.govnottingham.ac.ukfrontiersin.org MD simulations can be used to assess the stability of the binding pose predicted by docking, identify key intermolecular interactions, and calculate binding free energies with greater accuracy. nih.govzenodo.orgnih.govnottingham.ac.uk

Interactive Table: Representative Molecular Docking Results for an Isoindolinone Ligand

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Kinase A | -8.5 | LYS72, GLU91, LEU173 | Hydrogen bond, Hydrophobic |

| Protease B | -7.9 | ASP25, ILE50, PHE117 | Hydrogen bond, Pi-stacking |

| GPCR C | -9.2 | TYR114, SER203, TRP357 | Hydrogen bond, Pi-stacking, Hydrophobic |

Elucidation of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry offers significant insights into the mechanisms of chemical reactions, providing details about transition states and reaction intermediates that are often difficult to observe experimentally. chim.it For the synthesis of this compound, computational methods can be used to explore different synthetic routes and optimize reaction conditions.

Transition State Theory: By calculating the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. This information can be used to predict the feasibility of a proposed reaction pathway.

Reaction Pathway Analysis: There are several synthetic strategies for the preparation of isoindolinone derivatives, including transition metal-catalyzed reactions, multicomponent reactions, and intramolecular cyclizations. semanticscholar.orgresearchgate.netorganic-chemistry.org Computational studies can be employed to investigate the step-by-step mechanism of these reactions. For example, in a palladium-catalyzed carbonylation reaction, calculations can help to elucidate the oxidative addition, migratory insertion, and reductive elimination steps involved in the catalytic cycle. semanticscholar.orgresearchgate.net This understanding can lead to the design of more efficient catalysts and the prediction of reaction outcomes.

Interactive Table: Calculated Activation Energies for a Postulated Isoindolinone Synthesis Step

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Implication |

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | 25.3 | Suggests the reaction is feasible at elevated temperatures. |

| C-H Activation | MP2/cc-pVTZ | 35.1 | Indicates a high energy barrier, suggesting this step may be rate-determining or require a catalyst. |

In Silico Profiling for Chemical Space Exploration and Predictive Insights (Excluding Human Clinical Relevance)

In silico profiling encompasses a range of computational methods used to predict the physicochemical and pharmacokinetic properties of a molecule and to explore the broader chemical space around a particular scaffold. nih.govrjsocmed.com These predictions are valuable in the early stages of drug discovery for prioritizing compounds for further investigation. iipseries.orgpharmaron.comnih.gov

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. iipseries.orgpharmaron.comnih.govslideshare.net These predictions are based on the molecule's structure and physicochemical properties, such as lipophilicity (logP), solubility, and molecular weight. For this compound, in silico ADME profiling can provide early indications of its potential as a drug candidate by flagging potential liabilities.

Chemical Space Exploration: The isoindolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. chim.it Computational methods can be used to explore the chemical space around this scaffold by generating virtual libraries of derivatives and predicting their properties. nih.govrjsocmed.comnih.gov This allows for the systematic investigation of structure-activity relationships and the identification of new compounds with desired characteristics without the need for extensive synthesis and testing. nih.govrjsocmed.com

Interactive Table: Predicted ADME Properties for this compound

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier Permeability (logBB) | -0.8 | Low probability of crossing the BBB |

| Caco-2 Permeability (logPapp) | -5.2 | Low intestinal permeability |

| Cytochrome P450 2D6 Inhibition | Unlikely | Low potential for drug-drug interactions via this pathway |

| Human Intestinal Absorption (%) | 65% | Moderate absorption |

Preclinical Biological Investigations and Mechanistic Insights

Identification and Validation of Molecular Targets Interacting with Isoindolinone Scaffolds

The diverse biological effects of isoindolinone derivatives stem from their interactions with a range of molecular targets. researchgate.net These interactions have been explored through various experimental and computational methods.

A significant area of investigation for isoindolin-1-one (B1195906) derivatives has been their potential as enzyme inhibitors, particularly against urease. researchgate.netnih.govnih.gov Urease is a critical enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for the development of new anti-infective agents. researchgate.netnih.gov

Studies have shown that various isoindolin-1-one derivatives can effectively inhibit urease activity. For instance, a series of sixteen synthesized isoindolin-1-one derivatives all demonstrated urease inhibitory activity. researchgate.net One compound in this series, 5c , exhibited an IC50 value of 10.07 ± 0.28 µM, making it over two-fold more potent than the standard inhibitor thiourea (B124793) (IC50 = 22.01 ± 0.10 µM) and ten-fold more potent than hydroxyurea (B1673989) (IC50 = 100.00 ± 0.02 µM). researchgate.net Another study on isoindolin-1-ones fused to barbiturates also revealed high inhibitory activity against urease, with IC50 values ranging from 0.82 to 1.85 μM. nih.gov

Molecular docking studies have provided insights into the mechanism of inhibition, suggesting that these compounds can bind effectively to the active site of the urease enzyme. researchgate.netnih.gov The isoindolin-1-one moiety appears to play a crucial role in interacting with key residues within the active site. nih.gov

Table 1: Urease Inhibitory Activity of Selected Isoindolin-1-one Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 5c | 10.07 ± 0.28 | researchgate.net |

| Compound 6d | 0.780 ± 0.050 | researchgate.net |

| Thiourea (Standard) | 22.01 ± 0.10 | researchgate.net |

| Hydroxyurea (Standard) | 100.00 ± 0.02 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The isoindolinone scaffold has been incorporated into molecules targeting various receptors. For example, multi-N-substituted 6-(aminomethyl) isoindolin-1-one structures have been investigated as ligands for chemokine receptors and histamine-3 receptors. asianpubs.org The position of substituents on the isoindoline (B1297411) ring can significantly influence receptor selectivity. For instance, 5-aminomethyl analogs have demonstrated higher receptor selectivity compared to their 6-substituted counterparts in some contexts.

Cellular Pathway Modulation Studies in In Vitro Systems

The interaction of isoindolinone-based compounds with molecular targets can lead to the modulation of various cellular pathways. For instance, derivatives of the isoindolin-1-one core structure are being explored for their ability to modulate protein degradation pathways through the recruitment of E3 ubiquitin ligases. google.comnih.gov Specifically, the cereblon (CRBN) E3 ubiquitin ligase is a target of interest. nih.govnih.gov By incorporating an isoindolin-1-one derivative that binds to CRBN into a bifunctional molecule (PROTAC), it is possible to induce the degradation of specific target proteins, thereby affecting downstream cellular pathways. nih.gov

Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level

Molecular modeling and docking studies have been instrumental in elucidating the interactions between isoindolinone derivatives and their biological targets. In the case of urease inhibition, docking studies have shown that the isoindolin-1-one core can fit into the active site of the enzyme, with specific substituents forming key interactions that enhance binding affinity. researchgate.netnih.gov

At the cellular level, the mechanism of action for isoindolinone-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase like cereblon. nih.gov This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov This targeted protein degradation approach offers a powerful way to modulate cellular functions.

Structure-Activity Relationship (SAR) Elucidation for Defined Biological Endpoints

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of isoindolinone-based compounds. These studies involve systematically modifying the chemical structure and evaluating the impact on a specific biological endpoint, such as binding affinity or cellular activity.

For example, in the development of aldosterone (B195564) synthase (CYP11B2) inhibitors, SAR studies on 3-pyridyl isoindolin-1-one derivatives led to the discovery of potent and selective compounds. acs.org Similarly, SAR analysis of isoindolin-1-one derivatives as ERK1/2 inhibitors has been conducted to improve their biological activity. sci-hub.se

The position of substituents on the isoindolin-1-one core is a key determinant of activity. As mentioned earlier, positional isomerism, such as substitution at the 5- versus the 6-position, can significantly alter the electronic properties and binding affinities of these compounds for their targets.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 6-(Aminomethyl)isoindolin-1-one |

| Thiourea |

| Hydroxyurea |

Advanced Analytical Methodologies in Research on 6 Aminomethyl Isoindolin 1 One

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

The unambiguous determination of the chemical structure of 6-(aminomethyl)isoindolin-1-one and its derivatives is fundamental. Advanced spectroscopic methods provide detailed information about the molecular framework and are instrumental in monitoring the progress of chemical reactions.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structure of isoindolinone derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons within the molecule, confirming the specific arrangement of atoms. nih.govresearchgate.net For instance, 1H NMR and 13C NMR spectra provide initial information on the proton and carbon environments. asianpubs.org 2D NMR can then resolve ambiguities, such as confirming the regiochemistry of substitutions on the isoindolin-1-one (B1195906) core. This level of detail is critical for distinguishing between isomers, such as 5-(aminomethyl)isoindolin-1-one (B1442666) and this compound, which may exhibit similar one-dimensional NMR spectra. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular weight and elemental composition of this compound and its reaction products. quality-assistance.com HRMS provides exact mass measurements with high accuracy, allowing for the confident confirmation of the molecular formula. fda.gov This technique is particularly valuable in identifying and characterizing impurities and byproducts in a synthesis, even at trace levels. quality-assistance.com Electrospray ionization (ESI) is a common ionization technique used in conjunction with HRMS for the analysis of such compounds. mdpi.com

Reaction Monitoring utilizes these spectroscopic techniques in real-time or near real-time to follow the course of a chemical transformation. For example, by taking aliquots from a reaction mixture at different time points and analyzing them by NMR or MS, researchers can track the consumption of starting materials and the formation of products. This data is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired this compound derivative. nih.gov

A summary of spectroscopic data often reported for the characterization of this compound is presented below:

| Technique | Typical Observations | Information Gained |

| 1H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for protons on the aromatic ring, methylene (B1212753) bridge, and amine group. asianpubs.org | Provides information about the electronic environment and connectivity of protons. |

| 13C NMR | Chemical shifts (δ) in ppm for each unique carbon atom in the molecule. nih.gov | Identifies the number of different carbon environments and their chemical nature (e.g., aromatic, aliphatic, carbonyl). |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks between coupled nuclei. nih.govresearchgate.net | Elucidates the complete bonding network and confirms the overall structure. |

| HRMS | High-accuracy mass-to-charge ratio (m/z). fda.gov | Confirms the elemental composition and molecular formula. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups like N-H, C=O, and aromatic C-H. asianpubs.org | Confirms the presence of key functional groups. |

Chromatographic Separation and Quantification Methods for Complex Reaction Mixtures and Biological Assays

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification in various matrices, including reaction products and biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. bldpharm.combldpharm.com Reversed-phase HPLC, often using a C18 column, is commonly employed to separate the compound from its precursors, byproducts, and impurities. lcms.cz The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. neu.edu.tr A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of compounds with a range of polarities. lcms.cz UV detection is frequently used for quantification, as the isoindolin-1-one core contains a chromophore that absorbs ultraviolet light. nih.gov The purity of a sample can be assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. probechem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive tandem version, LC-MS/MS , combine the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. bldpharm.comeurl-pesticides.eu This hyphenated technique is particularly powerful for analyzing complex mixtures and for quantifying low levels of this compound in biological matrices such as plasma or urine. lenus.ie In LC-MS/MS, a specific parent ion of the analyte is selected and fragmented, and a resulting fragment ion is monitored for quantification, which significantly reduces background noise and improves specificity. lenus.ie This method is crucial for pharmacokinetic studies and for use in biological assays where the compound is present at very low concentrations. google.comunipr.it

The selection of the appropriate chromatographic method depends on the specific analytical challenge. For routine purity checks of synthesized material, HPLC with UV detection is often sufficient. However, for the analysis of trace amounts in complex biological samples or for the definitive identification of unknown impurities, the enhanced sensitivity and specificity of LC-MS/MS are required. eurl-pesticides.euthermofisher.com

A table summarizing the application of chromatographic techniques is provided below:

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method | Application |

| HPLC | C18 silica (B1680970) gel lcms.cz | Acetonitrile/water with an additive like formic acid lcms.czthermofisher.com | UV-Vis | Purity assessment of synthesized compounds, quantification in pharmaceutical formulations. |

| LC-MS | C18 silica gel bldpharm.com | Methanol/water with an additive like formic acid eurl-pesticides.eu | Mass Spectrometry (MS) bldpharm.com | Identification and quantification in complex reaction mixtures, metabolite identification. |

| LC-MS/MS | C18 silica gel lenus.ie | Acetonitrile/water with an additive like ammonium (B1175870) formate (B1220265) mdpi.com | Tandem Mass Spectrometry (MS/MS) lenus.ie | Trace-level quantification in biological fluids (e.g., plasma, urine) for pharmacokinetic and biological assays. |

Emerging Applications and Future Research Directions

Role of Isoindolinone Scaffolds in Catalysis (e.g., as Ligands or Chiral Auxiliaries)

The utility of the isoindolinone scaffold in catalysis is multifaceted, with its derivatives serving as both the targets of asymmetric synthesis and as crucial components of catalytic systems. Chiral isoindolinones are valuable building blocks for a variety of biologically active molecules, and their synthesis often relies on sophisticated catalytic methods. bohrium.com

Recent advancements have demonstrated that chiral isoindolinones can themselves act as effective chiral ligands in transition metal-catalyzed reactions. For instance, optically enriched isoindolinones have been successfully employed as ligands in cobalt-catalyzed enantioselective C-H annulation with alkynes to create phosphorus stereocenters. bohrium.com This dual role highlights the potential for developing novel catalytic cycles where the product of one reaction can serve as a catalyst for another.

Furthermore, the synthesis of chiral isoindolinones often involves the use of chiral ligands to control the stereochemistry of the reaction. Chiral cyclopentadienyl (B1206354) (Cp(x)) ligands, for example, have been instrumental in developing rhodium(III)-catalyzed C-H functionalization reactions to produce enantiomerically enriched isoindolinones. nih.govresearchgate.net These ligands create a chiral environment around the metal center, directing the reaction to proceed with high enantioselectivity. The development of bifunctional organocatalysts, such as those derived from cinchona alkaloids, has also provided efficient pathways for the asymmetric synthesis of 3-substituted isoindolinones. rsc.org

| Catalytic Application | Role of Isoindolinone Scaffold | Catalyst/Ligand System | Reaction Type |

|---|---|---|---|

| Asymmetric C-H Annulation | Chiral Ligand | Chiral Isoindolinone/Cobalt | Construction of Phosphorus Stereocenters bohrium.com |

| Asymmetric C-H Functionalization | Target Molecule | Chiral Cyclopentadienyl Ligand/Rhodium(III) | Enantioselective Synthesis of Isoindolinones nih.govresearchgate.net |

| Asymmetric Allylic C-H Amination | Target Molecule | Chiral Phosphoramidite Ligand/Palladium | Synthesis of Chiral Isoindolines chinesechemsoc.org |

| Aldol-Cyclization Rearrangement | Target Molecule | Chiral Bifunctional Organocatalysts | Enantioselective Synthesis of 3-Substituted Isoindolinones rsc.org |

Potential Applications in Material Science and Supramolecular Chemistry

The unique structural and electronic properties of the isoindolinone scaffold make it an attractive building block for novel materials with applications in electronics, optics, and supramolecular chemistry. The ability of isoindolinone derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for the construction of well-ordered supramolecular assemblies. acs.orgtandfonline.com

In the realm of supramolecular chemistry, bis(hydroxy-isoindolinone)s have been shown to assemble with macrocyclic diimide-sulfones to form nih.govpseudorotaxanes. acs.org These complex structures are stabilized by complementary aromatic π-π stacking and van der Waals interactions. Similarly, the hydrogen bonding motifs present in molecules like 3-iminoisoindolinone (B67203) have been utilized to create extended supramolecular structures through self-assembly with complementary molecules. tandfonline.com

The electronic properties of isoindolinone-related structures are also being harnessed for applications in material science. Isoindoline-1,3-diimines serve as key precursors to phthalocyanines, a class of compounds known for their thermal stability and diverse applications as dyes, pigments, and in organic electronics. upce.cz Furthermore, theoretical studies on isoindoline-1,3-dione-fullerene conjugates suggest their potential for use in nonlinear optical (NLO) materials, which are crucial for the development of photonic and optoelectronic technologies. researchgate.netamelica.orgresearchgate.net These materials exhibit intramolecular charge transfer, a key characteristic for NLO activity.

Innovative Strategies for Scaffold Diversification and Library Generation

The isoindolinone scaffold's status as a "privileged" structure in medicinal chemistry has driven the development of innovative synthetic strategies for its diversification. nih.govontosight.airesearchgate.net The ability to generate large libraries of isoindolinone derivatives with a wide range of substituents is crucial for screening and identifying new drug candidates with improved potency and selectivity.

A variety of synthetic methodologies have been established to introduce chemical diversity into the isoindolinone core. These include one-pot reactions, tandem sequences, and the use of various catalytic systems to append different functional groups at multiple positions of the heterocyclic ring. For example, transition metal-catalyzed C-H functionalization reactions have been extensively used to create substituted isoindolinones. bohrium.comnih.gov

The development of multicomponent assembly processes followed by ring-closing metathesis offers a powerful strategy for generating a diverse array of privileged scaffolds, including isoindolinones. These methods allow for the rapid construction of complex molecular architectures from simple starting materials. The resulting isoindolinone scaffolds can be further functionalized through reactions like Suzuki cross-coupling to introduce additional diversity.

Interdisciplinary Research Avenues in Chemical Biology Focused on Fundamental Principles

The isoindolinone scaffold serves as a versatile platform for fundamental research in chemical biology, enabling the design of molecular probes and the exploration of basic biological processes. ontosight.aiontosight.ai Its derivatives have been investigated for a wide array of biological activities, providing valuable insights into enzyme inhibition, receptor modulation, and other cellular mechanisms. ontosight.ainih.govresearchgate.netmdpi.combohrium.comresearchgate.net

Isoindolinone-based compounds have shown promise as inhibitors of various enzymes, including carbonic anhydrases and cyclooxygenases (COX). nih.govresearchgate.netbohrium.comresearchgate.net For instance, novel isoindolinone derivatives have demonstrated potent inhibition of human carbonic anhydrase I and II isozymes, with some compounds showing higher efficacy than the standard inhibitor acetazolamide. nih.gov Similarly, certain isoindoline-1,3-dione derivatives have exhibited inhibitory activity against COX enzymes, which are key targets in the development of anti-inflammatory drugs. researchgate.netresearchgate.net

The biological activity of isoindolinone derivatives extends to the central nervous system, with some compounds being investigated as potential treatments for neurological disorders. For example, derivatives have been designed as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. mdpi.com The broad spectrum of biological activities associated with the isoindolinone scaffold underscores its importance as a tool for probing fundamental biological questions and for the development of new therapeutic agents. acs.org

| Compound Name |

|---|

| 6-(Aminomethyl)isoindolin-1-one |

| (S)-PD172938 |

| (S)-Pazinaclone |

| 3-iminoisoindolinone |

| isoindoline-1,3-diimine |

| isoindoline-1,3-dione |

| acetazolamide |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Aminomethyl)isoindolin-1-one, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of isoindolinone precursors using sodium cyanoborohydride or catalytic hydrogenation. Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and ¹H/¹³C NMR spectroscopy . Key parameters to optimize include reaction pH (7–8) and stoichiometric control of the aminomethylating agent.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : Confirm structure via ¹H (δ 3.8–4.2 ppm for aminomethyl group) and ¹³C (δ 45–50 ppm for CH₂NH₂) signals.

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ (e.g., m/z 163.1 for C₉H₁₀N₂O).

- HPLC-PDA : Assess purity and detect impurities using reverse-phase methods.

Stability under analysis conditions (e.g., light, temperature) must be validated .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) in amber vials to prevent oxidation and hygroscopic degradation. Use desiccants (e.g., silica gel) in sealed containers. Periodic stability testing via TLC or HPLC is recommended to monitor degradation (e.g., hydrolysis of the isoindolinone ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using:

- Positive Controls : Reference compounds with well-characterized activity.

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values across ≥3 independent replicates.

- Data Normalization : Adjust for batch effects (e.g., plate-to-plate variability in high-throughput screens).

Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Combinatorial Chemistry : Synthesize derivatives with substitutions at positions 5 and 7 of the isoindolinone ring.

- Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger.

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors via 3D-QSAR (e.g., CoMFA).

Prioritize analogs with logP <3 and polar surface area >60 Ų to balance solubility and permeability .

Q. Which in vivo models are suitable for pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- Rodent Models : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to assess bioavailability.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose. Analyze via LC-MS/MS (LLOQ: 1 ng/mL).

- PK Parameters : Calculate t₁/₂, Cmax, AUC₀–24, and Vd. Compare with in vitro metabolic stability (e.g., microsomal t₁/₂ >30 min) .

Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes due to substituent modifications.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.